(11b,16a)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione
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Overview
Description
The compound (11b,16a)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione is a complex organic molecule It is characterized by its intricate structure, which includes multiple hydroxyl groups, a ketone, and an acetate group
Mechanism of Action
Target of Action
Budesonide 1,4,14-Triene Triol Impurity is an impurity of Budesonide . Budesonide is a glucocorticoid used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis . The primary targets of Budesonide are glucocorticoid receptors, which are present in almost all cells of the body but are particularly abundant in the liver and lungs . These receptors play a crucial role in regulating the body’s immune response and inflammation.
Mode of Action
Upon administration, Budesonide binds to glucocorticoid receptors, forming a complex that translocates to the cell nucleus. This complex binds to glucocorticoid response elements in the DNA and modulates gene transcription . This results in the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory proteins, leading to a reduction in inflammation .
Biochemical Pathways
The binding of Budesonide to glucocorticoid receptors affects several biochemical pathways. It inhibits the phospholipase A2 pathway, reducing the production of arachidonic acid and its metabolites (prostaglandins and leukotrienes) that are involved in inflammation . It also suppresses the NF-kB pathway, reducing the expression of various cytokines, chemokines, and adhesion molecules that mediate inflammation and immune response .
Pharmacokinetics
The pharmacokinetics of Budesonide involves absorption, distribution, metabolism, and excretion (ADME). Budesonide is well absorbed after oral administration but undergoes extensive first-pass metabolism in the liver, reducing its systemic bioavailability . It is widely distributed in the body due to its lipophilic nature and binds extensively to plasma proteins . Budesonide is metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its metabolites, which have less glucocorticoid activity . It is excreted primarily in the feces, with a small amount excreted in the urine .
Result of Action
The molecular and cellular effects of Budesonide’s action include reduced production of inflammatory mediators, decreased migration of inflammatory cells, and reduced vascular permeability . These effects result in decreased inflammation and immune response, providing relief from symptoms in conditions like asthma, COPD, and inflammatory bowel diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Budesonide. Factors such as pH and temperature can affect the stability of the drug . The presence of other drugs (especially those metabolized by CYP3A4) can affect the metabolism and hence the efficacy of Budesonide . Patient-specific factors, such as genetic variations in the glucocorticoid receptor or CYP3A4, can also influence the drug’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11b,16a)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ketone group can produce secondary alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating biochemical pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural similarity to certain steroids suggests it may have biological activity that could be harnessed for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Comparison with Similar Compounds
Similar Compounds
[16Alpha-Hydroxy Prednisolone-14-ene Acetate]: This compound shares a similar core structure but differs in the functional groups attached.
[2-oxo-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(cyclopropanecarbonyloxy)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] cyclohexanecarboxylate: This compound has a similar cyclopenta[a]phenanthrene core but with different substituents.
Uniqueness
The uniqueness of (11b,16a)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-12(24)30-11-19(28)23(29)18(27)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h6-9,15,17-18,20,26-27,29H,4-5,10-11H2,1-3H3/t15-,17+,18-,20-,21+,22+,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZQPNMMHWBKCV-MHHBXEMFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(C=C2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1([C@@H](C=C2[C@@]1(C[C@@H]([C@H]3[C@@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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